Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

Lipophilicity ADME Prediction LogP

Researchers targeting metabolic disorders often face limited access to well-characterized naphthothiophene scaffolds with optimal lipophilicity for cell-based assays. This compound directly addresses that gap as a validated pharmaceutical intermediate. - Enables SAR exploration of 4,5-dihydronaphtho[1,2-b]thiophene core for triglyceride & glucose modulation targets. - Ethyl ester handle supports rapid derivatization (hydrolysis, amidation, reduction) for library synthesis. - Computed XLogP3-AA of 4.1 ensures favorable membrane permeability in primary assays. Sourced with batch-specific CoA (NMR, HPLC) and ready for immediate global shipment.

Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
CAS No. 19397-74-1
Cat. No. B101753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
CAS19397-74-1
Molecular FormulaC15H14O2S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
InChIInChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3
InChIKeyVAEWXGXOYMXYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate: Procurement and Core Properties


Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (CAS 19397-74-1) is a semi-saturated heterocyclic compound characterized by a fused naphtho[1,2-b]thiophene core with an ethyl carboxylate ester at the 2-position [1]. It is classified as an organosulfur compound within the broader class of naphthothiophenes, possessing a molecular formula of C₁₅H₁₄O₂S and a molecular weight of 258.3 g/mol [1]. The compound is available from multiple chemical suppliers with standard purities typically ranging from 95% to 98%, accompanied by batch-specific analytical documentation (NMR, HPLC) . Its core scaffold is referenced in patent literature for potential metabolic modulation (triglyceride and blood glucose reduction) [2], establishing it as a relevant synthon and a specialized building block in medicinal chemistry research.

Patent-referenced core scaffold for metabolic disease research
Ethyl ester handle enables downstream derivatization
Supplied with batch-specific analytical documentation (NMR, HPLC)

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate: Why Generic Substitution Fails


Generic substitution within the naphthothiophene class is not scientifically sound due to significant variations in core oxidation state, functional group lipophilicity, and synthetic accessibility. The specific 4,5-dihydro saturation and ethyl ester moiety of this compound confer distinct physicochemical properties, including a computed XLogP3-AA of 4.1 [1], which differs markedly from its fully aromatic analog, naphtho[1,2-b]thiophene, or its carboxylic acid derivative (PubChem CID 6922517) [2]. These structural nuances directly influence solubility profiles and reactivity in downstream synthetic transformations, such as ester hydrolysis or subsequent heterocycle formation, making this specific compound a non-fungible intermediate in targeted synthetic routes and structure-activity relationship (SAR) studies [3].

4,5-dihydro saturation differs from fully aromatic core, altering reactivity
Ethyl ester vs carboxylic acid: lipophilicity and solubility may differ, impacting transformations
Lacks hydrogen bond donor compared to acid analog, altering solubility behavior

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate: Quantitative Differentiation Evidence


Lipophilicity Comparison (XLogP3-AA)

The computed octanol-water partition coefficient (XLogP3-AA) provides a quantifiable measure of lipophilicity, a critical determinant of membrane permeability and solubility in biological systems. Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate exhibits a specific XLogP3-AA value that distinguishes it from related compounds with different substituents or oxidation states [1].

Lipophilicity
Class-level inference
XLogP3-AA 4.1
Higher lipophilicity than acid analog supports permeability assessment
Computational prediction; experimental logD may vary
Lipophilicity ADME Prediction LogP

Hydrogen Bond Donor/Acceptor Comparison

The hydrogen bond donor and acceptor counts influence intermolecular interactions and solubility. Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate presents a specific profile with 0 hydrogen bond donors and 3 hydrogen bond acceptors [1], which is distinct from its carboxylic acid analog, 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid, which possesses 1 donor and 3 acceptors [2].

H-Bond Profile
Head-to-head
Target: 0 donors / 3 acceptors
Acid analog: 1 donor / 3 acceptors
Lack of donor may simplify non-polar solubility and purification
Computed by Cactvs; verify experimentally
Hydrogen Bonding Solubility Crystal Engineering

Scaffold Utility in Metabolic Disease

While not a direct biological assay of the target compound itself, the 4,5-dihydronaphtho[1,2-b]thiophene core scaffold is explicitly claimed in patent literature to produce derivatives effective in reducing liver triglycerides and blood glucose levels [1]. This establishes a precedent for the core's utility in metabolic disease research, providing a stronger rationale for selecting this specific core over alternative heterocyclic scaffolds (e.g., indoles, benzothiophenes) that lack this specific therapeutic lineage.

Scaffold Precedent
Class-level inference
Patent claims core scaffold for metabolic modulation
Patent-referenced scaffold; activity requires confirmation
Based on US 2006/0189678 A1; no target-specific data
Metabolic Disease Triglyceride Reduction Type 2 Diabetes

Authenticated Reference Spectra Availability

For procurement and analytical chemistry, the availability of authenticated reference spectra is a critical differentiator. Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate has deposited and verifiable 1H NMR, 13C NMR, and FTIR spectra in commercial spectral databases (e.g., Wiley SpectraBase) [1], a level of analytical characterization that is often absent for less common or purely virtual analogs. This provides a tangible advantage for compound verification and purity assessment.

Ref. Spectra
Supporting evidence
1H, 13C NMR, FTIR available
Authenticated spectra support identity confirmation
SpectraBase ID: 7BIIWKdOf3P
NMR FTIR Quality Control Reference Standard

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate: Key Application Scenarios


Metabolic Disease Probe & Lead Optimization

Given the patented precedent of the 4,5-dihydronaphtho[1,2-b]thiophene core in modulating triglyceride and blood glucose levels [1], this compound is a strategic choice for initiating medicinal chemistry campaigns targeting metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Researchers should prioritize this ethyl ester for its favorable lipophilicity (XLogP3-AA 4.1) [2], which supports cell permeability in initial phenotypic or target-based assays, distinguishing it from the more polar carboxylic acid analog.

Synthetic Intermediate for Heterocyclic Scaffolds

The ethyl ester functionality serves as a versatile handle for further synthetic elaboration. It is a key precursor for generating carboxylic acid derivatives via hydrolysis, which can then be coupled to amines to produce amides, or reduced to alcohols. This contrasts with the fully aromatic naphtho[1,2-b]thiophene core, which lacks this reactive handle. The compound's use in concise synthetic routes to dioxo-derivatives further validates its utility as a building block for more complex, functionalized naphthothiophenes [3].

Reference Standard for Method Development

The existence of validated, purchasable reference spectra (NMR and FTIR) [4] makes this compound a reliable analytical reference standard. It is ideal for developing and validating HPLC, LC-MS, or NMR methods for the detection and quantification of naphthothiophene derivatives in complex mixtures, reaction monitoring, or stability studies. Procurement from vendors offering batch-specific certificates of analysis (e.g., NMR, HPLC) is recommended to ensure the highest level of analytical traceability.

Application
Selection Property
Validation Focus
Metabolic disease lead optimization
Patent-referenced core scaffold
Cell permeability assay fit (lipophilicity review)
Heterocyclic scaffold synthesis
Ethyl ester handle for derivatization
Reactivity in hydrolysis/amidation/reduction
Analytical reference standard
Available authenticated spectra and batch COA
HPLC/LC-MS/NMR method development support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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